molecular formula C7H13Br B2497037 1-(3-Bromopropyl)-2-methylcyclopropane CAS No. 2228217-52-3

1-(3-Bromopropyl)-2-methylcyclopropane

Cat. No.: B2497037
CAS No.: 2228217-52-3
M. Wt: 177.085
InChI Key: BWVKKNIRPUKSHD-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromopropyl group and a methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-methylcyclopropane typically involves the reaction of 2-methylcyclopropane with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-methylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in high-boiling solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(3-hydroxypropyl)-2-methylcyclopropane, 1-(3-cyanopropyl)-2-methylcyclopropane, or 1-(3-aminopropyl)-2-methylcyclopropane can be formed.

    Elimination Reactions: Alkenes such as 1-(prop-2-en-1-yl)-2-methylcyclopropane are typical products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(3-Bromopropyl)-2-methylcyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a precursor to bioactive molecules.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: Similar in structure but with a phenyl group instead of a cyclopropane ring.

    1-(3-Chloropropyl)-2-methylcyclopropane: Similar but with a chlorine atom instead of bromine.

    1-(3-Bromopropyl)-cyclopropane: Lacks the methyl group on the cyclopropane ring.

Uniqueness: 1-(3-Bromopropyl)-2-methylcyclopropane is unique due to the presence of both a bromopropyl group and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(3-bromopropyl)-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-5-7(6)3-2-4-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVKKNIRPUKSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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